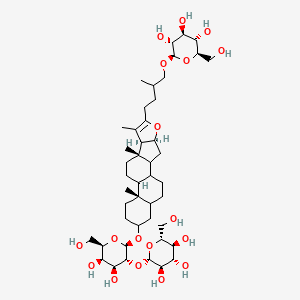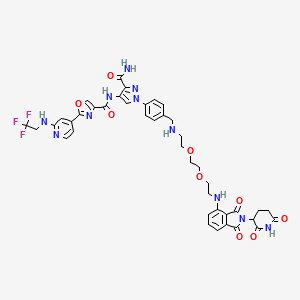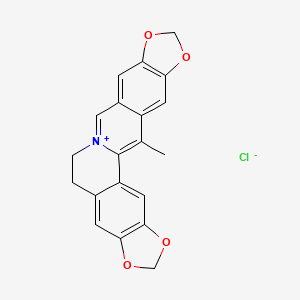
gamma-Secretase modulator 12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Secretase Modulator 12 is a small molecule that selectively modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Unlike gamma-secretase inhibitors, which completely block the enzyme’s activity, gamma-secretase modulators subtly alter the enzyme’s activity to reduce the production of the pathogenic amyloid-beta 42 peptide while sparing other essential functions of gamma-secretase .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of Core Structure: The core structure of the modulator is often synthesized through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the modulator’s binding affinity and selectivity.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and employing large-scale purification techniques. Continuous flow chemistry and automated synthesis platforms are often utilized to enhance efficiency and yield .
化学反応の分析
Types of Reactions: Gamma-Secretase Modulator 12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological properties .
科学的研究の応用
Gamma-Secretase Modulator 12 has a wide range of scientific research applications:
Chemistry: Used as a probe to study the structure and function of gamma-secretase and its role in amyloid-beta production.
Biology: Investigated for its effects on cellular processes and signaling pathways involving gamma-secretase substrates.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease by reducing amyloid-beta 42 levels without affecting other gamma-secretase functions.
Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research
作用機序
Gamma-Secretase Modulator 12 exerts its effects by binding to the gamma-secretase complex and altering its cleavage activity. This modulation shifts the production of amyloid-beta peptides towards shorter, less pathogenic forms (e.g., amyloid-beta 38) while reducing the levels of the longer, aggregation-prone amyloid-beta 42 peptide. The molecular targets include the presenilin subunits of gamma-secretase, and the pathways involved are related to amyloid precursor protein processing .
類似化合物との比較
Similar Compounds:
Gamma-Secretase Inhibitors: Completely block gamma-secretase activity, leading to potential side effects due to the inhibition of other essential functions.
Inverse Gamma-Secretase Modulators: Increase amyloid-beta 42 levels by decreasing the enzyme’s processivity.
Second-Generation Gamma-Secretase Modulators: Contain an aryl-imidazole group and exhibit improved selectivity and potency .
Uniqueness: Gamma-Secretase Modulator 12 is unique in its ability to selectively reduce amyloid-beta 42 production without affecting other gamma-secretase functions. This selective modulation offers a promising therapeutic approach for Alzheimer’s disease with potentially fewer side effects compared to gamma-secretase inhibitors .
特性
分子式 |
C25H23N3O2 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
2-ethyl-5-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C25H23N3O2/c1-3-27-15-20-14-19(11-12-21(20)25(27)29)23-17(2)26-24-22(10-7-13-28(23)24)30-16-18-8-5-4-6-9-18/h4-14H,3,15-16H2,1-2H3 |
InChIキー |
BNQOGECWBFADFA-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)C3=C(N=C4N3C=CC=C4OCC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)

![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)

![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)



![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)


![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
